molecular formula C16H13FN4O2S3 B2498934 4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946273-85-4

4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2498934
CAS No.: 946273-85-4
M. Wt: 408.48
InChI Key: SWELBBVSMHHDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiophene, triazole, and thiazole moieties

Biochemical Analysis

Biochemical Properties

Compounds containing thiophene, triazole, and thiazole rings have been reported to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators .

Cellular Effects

The cellular effects of 4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide are also not well-studied. Similar compounds have been shown to influence cell function in several ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound is not known. Similar compounds have been found to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have varying effects over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. Similar compounds have been tested in animal models, and their effects can vary with dosage . These studies often reveal threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localizations can affect the compound’s activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling to form the triazolo[3,2-b][1,3]thiazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Material Science: It may find applications in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S3/c17-11-3-5-13(6-4-11)26(22,23)18-8-7-12-10-25-16-19-15(20-21(12)16)14-2-1-9-24-14/h1-6,9-10,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELBBVSMHHDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.